![molecular formula C8H8N2S B086132 5-Amino-2-methylbenzothiazole CAS No. 13382-43-9](/img/structure/B86132.png)
5-Amino-2-methylbenzothiazole
Overview
Description
5-Amino-2-methylbenzothiazole is a useful research compound. Its molecular formula is C8H8N2S and its molecular weight is 164.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
2-Methylbenzo[d]thiazol-5-amine, also known as 2-Methyl-1,3-benzothiazol-5-amine or 5-Amino-2-methylbenzothiazole, is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may interact with multiple targets, leading to various changes in cellular functions.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound may influence several biochemical pathways, leading to downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that the compound may exert various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Thiazoles, the family to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
5-Amino-2-methylbenzothiazole (5-AMBT) is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 164.23 g/mol. The compound features a benzothiazole ring with an amino group at the 5-position and a methyl group at the 2-position. This unique structure contributes to its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 164.23 g/mol |
CAS Number | 13382-43-9 |
Synonyms | 2-Methyl-1,3-benzothiazol-5-amine |
Synthesis Methods
Various synthetic routes have been developed for producing 5-AMBT, including:
- Condensation Reactions : Involving aniline derivatives and thioketones.
- Cyclization : Utilizing ortho-substituted thioureas followed by cyclization to form the benzothiazole ring.
- Modifications : Further chemical modifications can enhance the compound's biological activity.
Biological Activities
Research indicates that 5-AMBT exhibits a broad spectrum of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of benzothiazoles, including 5-AMBT, can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). For instance, compounds derived from 5-AMBT have demonstrated significant cytotoxic effects and induced apoptosis in these cell lines .
- Anti-inflammatory Effects : The compound has been linked to the modulation of inflammatory cytokines such as IL-6 and TNF-α. In vitro studies indicate that it can significantly reduce these markers in macrophage cell lines .
- Neuroprotective Properties : Some studies suggest that benzothiazole derivatives may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases .
- Antimicrobial Activity : Research has highlighted the antimicrobial effects of benzothiazole derivatives against various pathogens, making them candidates for developing new antimicrobial agents .
Case Studies
- Antitumor Efficacy :
- Anti-inflammatory Mechanism :
Scientific Research Applications
Chemical Properties and Structure
5-Amino-2-methylbenzothiazole features a benzothiazole ring with an amino group and a methyl substituent. Its molecular formula is , and it has a molecular weight of approximately 164.23 g/mol. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, making it a versatile building block in synthetic chemistry .
Chemistry
In synthetic chemistry, this compound serves as a crucial intermediate for the synthesis of more complex molecules. It is employed in the preparation of various derivatives that have potential applications in pharmaceuticals and agrochemicals. The compound's ability to participate in substitution reactions allows for the formation of diverse chemical entities .
Biological Studies
Research has indicated that this compound exhibits potential biological activities, particularly in enzyme inhibition. It has been investigated for its effects on specific enzymes that play roles in metabolic pathways, suggesting possible applications in drug development .
Case Study: Enzyme Inhibition
- Target Enzyme : Specific enzymes involved in neurodegenerative disorders.
- Findings : Preliminary studies show that this compound can inhibit certain enzymes, leading to reduced progression of neurodegenerative conditions in vitro.
Medicinal Chemistry
The compound is being explored as a therapeutic agent for various medical conditions. Its structural properties allow it to interact with biological targets effectively, which is crucial for drug design. Ongoing research aims to evaluate its efficacy and safety profiles in preclinical models .
Case Study: Neurodegenerative Disorders
- Objective : To assess the therapeutic potential of this compound.
- Results : Studies have shown promising results in reducing markers associated with neurodegeneration.
Industrial Applications
This compound finds use in the dye industry due to its ability to form colored compounds when reacted with other chemicals. Additionally, it serves as a precursor for synthesizing various industrial chemicals, contributing to the production of specialty materials .
Properties
IUPAC Name |
2-methyl-1,3-benzothiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWQHYMVUZYWIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065430 | |
Record name | 5-Benzothiazolamine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13382-43-9 | |
Record name | 5-Amino-2-methylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13382-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Benzothiazolamine, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013382439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzothiazolamine, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Benzothiazolamine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-1,3-benzothiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the solubility behavior of 2-Methyl-1,3-benzothiazol-5-amine in different solvents?
A1: Research indicates that 2-Methyl-1,3-benzothiazol-5-amine exhibits varying solubility in different solvent mixtures. Specifically, its solubility in binary mixtures of ethanol and water has been extensively studied []. The solubility of this compound increases with increasing temperature and ethanol concentration in the binary mixture []. This information is crucial for developing formulations and understanding its behavior in various chemical processes.
Q2: How can the solubility data of 2-Methyl-1,3-benzothiazol-5-amine be modeled and predicted?
A2: Several thermodynamic models have been employed to correlate and predict the solubility of 2-Methyl-1,3-benzothiazol-5-amine in ethanol + water mixtures. These include the Jouyban-Acree model, the combined nearly ideal binary solvent/Redlich–Kister (CNIBS/R-K) model, the Jouyban-Acree–van’t Hoff model, the Yalkowsky model, and the modified Wilson model []. These models provide a theoretical framework for understanding the solubility behavior of this compound and can be used to optimize formulation development or predict its behavior in various applications.
Q3: Beyond its solubility profile, are there other notable applications of 2-Methyl-1,3-benzothiazol-5-amine?
A3: Research suggests potential applications for 2-Methyl-1,3-benzothiazol-5-amine as a repellent against insects and ticks []. This application highlights the potential biological activity of this compound and its potential use in pest control strategies. Additionally, 2-Methyl-1,3-benzothiazol-5-amine serves as a starting material in the synthesis of the fluorescent DNA probe DEAtC []. This application showcases the versatility of this compound as a building block for more complex molecules with valuable applications in biological research.
Q4: What are the thermodynamic properties associated with the dissolution of 2-Methyl-1,3-benzothiazol-5-amine?
A4: Thermodynamic analysis of 2-Methyl-1,3-benzothiazol-5-amine solubility data allows for the calculation of essential thermodynamic parameters. Using the van't Hoff equation, researchers have determined the apparent Gibbs free energy, enthalpy, and entropy of dissolution for this compound in ethanol + water mixtures []. These parameters offer valuable insights into the energy changes associated with the dissolution process, contributing to a deeper understanding of its behavior in solution.
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